N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications. Benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer .
Synthesis Analysis
Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . The reaction of primary and secondary amines with benzenesulfonyl chloride is the basis of the Hinsberg reaction, a method for detecting primary and secondary amines .Scientific Research Applications
Anticancer Agent
Field
This application falls under the field of Oncology Research , specifically in the treatment of Breast Cancer .
Application Summary
“N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide” derivatives have been synthesized and studied for their inhibitory effects on Carbonic Anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .
Methods of Application
The derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), in addition to a normal breast cell line MCF-10A .
Results
Compounds showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, some derivatives showed excellent enzyme inhibition against CA IX .
Kinase Inhibitor
Field
This application is in the field of Neuro-Oncology , specifically in the treatment of Glioblastoma (GBM) .
Application Summary
Benzenesulfonamide analogs, including “N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide”, have been identified as kinase inhibitors with promising anticancer properties . They have been synthesized and their inhibitory activities in TrkA overexpressing cells, U87 and MEF cells, were investigated .
Methods of Application
The cytotoxic effect of benzenesulfonamide derivatives was determined using trypan blue exclusion assays . The mode of interaction of benzenesulfonamides with TrkA was predicted by docking and structural analysis .
Results
Two specific compounds showed acceptable binding energies with the active sites for human nerve growth factor receptor, TrkA .
Antimicrobial Agent
Field
This application falls under the field of Microbiology , specifically in the development of Antimicrobial Agents .
Application Summary
“N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide” derivatives have been synthesized and studied for their inhibitory effects on Carbonic Anhydrase IX (CA IX) . CA IX is overexpressed in many bacteria, and its selective inhibition can be a useful target for discovering novel antimicrobial agents .
Methods of Application
The derivatives were evaluated for their anti-proliferative activity against various bacterial strains .
Results
Some derivatives showed significant inhibitory effect against various bacterial strains, revealing their potential as antimicrobial agents .
Proline-Derived Benzenesulfonamides
Field
This application is in the field of Organic Chemistry , specifically in the synthesis of Proline-Derived Benzenesulfonamides .
Application Summary
“N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide” has been used in the synthesis of proline-derived benzenesulfonamides . These compounds have a wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects .
Methods of Application
The synthesis involves base-mediated coupling reactions of benzenesulfonyl azides with proline .
Results
The resulting proline-derived benzenesulfonamides have shown promising results in various biological applications .
Green and Economical Method for S(O)2–N Coupling
Field
This application falls under the field of Green Chemistry .
Application Summary
“N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide” has been used in the development of a green and economical method for S(O)2–N coupling . This method involves dual copper and visible light catalysis under redox-neutral conditions .
Methods of Application
The reaction intelligently utilized triplet nitrene intermediate induced by visible light .
Results
This method is considered efficient and environmentally friendly .
Safety And Hazards
properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-21(18,13-5-2-1-3-6-13)16-11-12-8-9-15(20-12)14-7-4-10-19-14/h1-10,16H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBPPNPBIHSALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide |
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